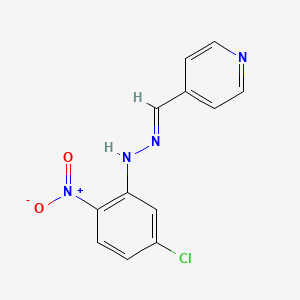
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone
Übersicht
Beschreibung
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone, also known as INH-ClNPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of isonicotinaldehyde and 5-chloro-2-nitroaniline. INH-ClNPH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation. This compound may also chelate metal ions, leading to the disruption of metal-dependent enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity. In addition, this compound has been used as a chromogenic reagent for the determination of metal ions, where it forms a colored complex with the metal ions, allowing for their detection and quantification.
Vorteile Und Einschränkungen Für Laborexperimente
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. It can be used as a chromogenic reagent for the determination of metal ions, providing a simple and sensitive method for their detection. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain research fields.
Zukünftige Richtungen
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several potential future directions for scientific research. It can be further investigated as a potential antitumor agent, with studies focusing on its mechanism of action and efficacy in vivo. In addition, this compound can be further investigated as a potential antibacterial and antifungal agent, with studies focusing on its efficacy against different bacterial and fungal strains. Furthermore, this compound can be further investigated as a chromogenic reagent for the determination of metal ions, with studies focusing on its sensitivity and selectivity for different metal ions. Finally, this compound can be further investigated as a potential chelating agent, with studies focusing on its ability to chelate different metal ions and its potential applications in metal extraction and recovery.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. It can be easily synthesized using simple methods and has been investigated for its potential as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent for the determination of metal ions. While its mechanism of action is not fully understood, this compound has exhibited various biochemical and physiological effects in vitro. Its potential future directions include further investigation as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent and chelating agent.
Wissenschaftliche Forschungsanwendungen
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, this compound has been studied as a potential antitumor agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated as a potential antibacterial and antifungal agent. In biochemistry, this compound has been used as a chromogenic reagent for the determination of various metal ions, such as copper, nickel, and zinc. In analytical chemistry, this compound has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
Eigenschaften
IUPAC Name |
5-chloro-2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-1-2-12(17(18)19)11(7-10)16-15-8-9-3-5-14-6-4-9/h1-8,16H/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZAIWPKFSLRZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




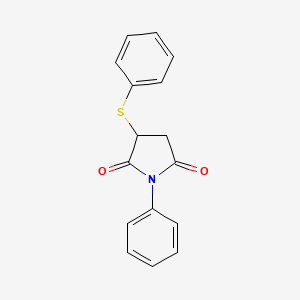

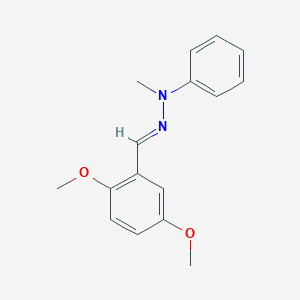
![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
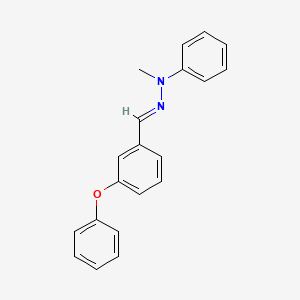
![N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B3849713.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)
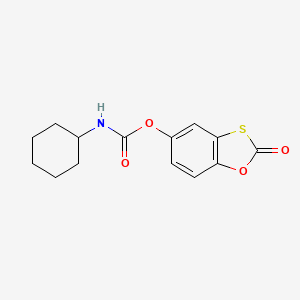

![4-methyl-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3849760.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)